N-(4-bromo-2-fluorophenyl)-3-(4-isobutylphenyl)acrylamide
Description
N-(4-Bromo-2-fluorophenyl)-3-(4-isobutylphenyl)acrylamide is an acrylamide derivative featuring a substituted aromatic backbone. Its structure includes a 4-isobutylphenyl group attached to the α-carbon of the acrylamide moiety and a 4-bromo-2-fluorophenyl group on the nitrogen. This compound is of interest due to its structural similarity to bioactive molecules targeting kinases, inflammation, or metabolic pathways.
Properties
IUPAC Name |
(E)-N-(4-bromo-2-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFNO/c1-13(2)11-15-5-3-14(4-6-15)7-10-19(23)22-18-9-8-16(20)12-17(18)21/h3-10,12-13H,11H2,1-2H3,(H,22,23)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVASXIDWHUWJOP-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-3-(4-isobutylphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluoroaniline and 4-isobutylbenzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-bromo-2-fluoroaniline and 4-isobutylbenzaldehyde in the presence of a suitable catalyst.
Acrylamide Formation: The intermediate is then subjected to a reaction with acryloyl chloride under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-3-(4-isobutylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or other reduced products.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles/electrophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find use in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-bromo-2-fluorophenyl)-3-(4-isobutylphenyl)acrylamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a desired therapeutic effect. The pathways involved could include inhibition of specific enzymes, activation of signaling cascades, or binding to DNA/RNA.
Comparison with Similar Compounds
Structural and Functional Group Variations
Biological Activity
N-(4-bromo-2-fluorophenyl)-3-(4-isobutylphenyl)acrylamide is an organic compound belonging to the acrylamide class, which has garnered interest due to its potential biological activity. The unique combination of bromine and fluorine substituents on the phenyl rings, along with the isobutyl group, may impart distinctive chemical properties that could be harnessed in various biological applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H19BrFNO, with a molar mass of 376.26 g/mol. The structure includes:
- Bromine and Fluorine Substituents : These halogens can enhance binding affinity to biological targets.
- Isobutyl Group : This substituent may improve solubility and pharmacokinetic properties.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, such as enzymes and receptors. The specific pathways may include:
- Enzyme Inhibition : Compounds in this class often act as inhibitors for key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could potentially bind to specific receptors, altering signaling cascades that lead to therapeutic effects.
- Nucleic Acid Interactions : There is potential for binding to DNA or RNA, affecting gene expression and cellular function.
Biological Activity Studies
Research into the biological activity of this compound is still emerging. However, several studies have indicated its potential applications:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, acrylamide derivatives have shown promise in inhibiting tumor growth by disrupting cellular processes in cancerous cells.
- Anti-inflammatory Properties : Some acrylamide derivatives are being investigated for their ability to modulate inflammatory responses, potentially offering therapeutic avenues for conditions like arthritis or other inflammatory diseases.
- Antimicrobial Activity : The presence of halogen atoms in similar compounds has been associated with enhanced antimicrobial properties. While specific data on this compound is limited, structural analogs have demonstrated effectiveness against bacterial strains.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-bromo-2-fluorophenyl)-3-phenylacrylamide | Lacks isobutyl group | Moderate anticancer activity |
| N-(4-chloro-2-fluorophenyl)-3-(4-isobutylphenyl)acrylamide | Chlorine instead of bromine | Reduced potency compared to brominated analogs |
| N-(4-bromo-2-fluorophenyl)-3-(4-methylphenyl)acrylamide | Methyl group instead of isobutyl | Altered physical and chemical properties |
Case Studies
While direct case studies specifically focusing on this compound are scarce, related research highlights its potential:
- Study on Acrylamide Derivatives : A study demonstrated that acrylamide derivatives could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation.
- Inflammation Models : Research involving similar compounds indicated a reduction in pro-inflammatory cytokines in murine models, suggesting a pathway for therapeutic use in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
